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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye PKH67, a

powerful tool for general cell membrane labeling. PKH67 is a lipophilic dye that stably

incorporates into the cell membrane, allowing for long-term tracking of cells both in vitro and in

vivo. Its bright green fluorescence and stable labeling make it an invaluable reagent for a wide

range of applications, including cell proliferation studies, cytotoxicity assays, and the tracking of

extracellular vesicles.

Core Principles of PKH67 Labeling
PKH67 possesses long aliphatic tails that intercalate into the lipid bilayer of the cell membrane,

a mechanism that ensures stable and long-term labeling.[1] The dye is partitioned equally

between daughter cells upon cell division, making it a reliable tool for monitoring cell

proliferation by dye dilution.[2] With an excitation maximum at approximately 490 nm and an

emission maximum at 502 nm, PKH67 is compatible with standard fluorescein (FITC) filter sets

on flow cytometers and fluorescence microscopes.[1] The in vivo fluorescence half-life of

PKH67 is estimated to be 10-12 days, making it suitable for short-to-medium term in vivo

studies.[1]

Quantitative Data Summary
The optimal concentration of PKH67 for cell labeling is a critical parameter that can vary

depending on the cell type. It is essential to balance bright fluorescence with minimal impact on
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cell viability. The following tables summarize key quantitative data from various studies.

Cell Type
PKH67
Concentration
(Final)

Cell
Concentration
(Final)

Labeling
Efficiency /
Viability

Reference

Rat

Mesenchymal

Stem Cells

(rMSCs)

Not specified, but

used according

to manufacturer's

protocol

Not specified

99.3% ± 1.6%

labeled; 91% ±

3.8% viability

[3]

Acute Myeloid

Leukemia (AML)

Blasts

10 µM 5 x 10^6 cells/mL

Not explicitly

stated, but used

for proliferation

assays

[4]

K562 cells 1 µM 1 x 10^7 cells/mL

Not explicitly

stated, but used

in cytotoxicity

assays

[5]

Eimeria tenella

sporozoites

2 x 10^-6 M

(Optimal)
Not specified

High labeling,

viability

unaffected at this

concentration

[6]

General

Mammalian Cells

(starting point)

2 µM 1 x 10^7 cells/mL

Recommended

starting

concentration for

optimization

[1]

Parameter Value Reference

Excitation Maximum 490 nm [1]

Emission Maximum 502 nm [1]

In vivo Fluorescence Half-life 10-12 days [1]
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Experimental Protocols
Detailed methodologies for key applications of PKH67 are provided below. It is crucial to

optimize these protocols for specific cell types and experimental conditions.

General Cell Membrane Labeling Protocol
This protocol provides a general procedure for labeling suspended cells with PKH67.

Materials:

PKH67 dye solution

Diluent C (provided with most kits)

Complete cell culture medium

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

Conical polypropylene tubes

Centrifuge

Procedure:

Cell Preparation: Harvest cells and wash once with serum-free medium to remove any

residual serum proteins. Centrifuge at 400 x g for 5 minutes and carefully aspirate the

supernatant.

Prepare 2x Cell Suspension: Resuspend the cell pellet in 1 mL of Diluent C to create a 2x

cell suspension (e.g., 2 x 10^7 cells/mL for a final concentration of 1 x 10^7 cells/mL).

Prepare 2x Dye Solution: Immediately before use, prepare a 2x PKH67 dye solution in

Diluent C. For a final concentration of 2 µM, create a 4 µM solution. For example, add 4 µL of

a 1 mM PKH67 stock to 1 mL of Diluent C.
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Staining: Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and

immediately mix by pipetting. The final volume will be 2 mL. Incubate for 2-5 minutes at room

temperature.

Stop Staining: Stop the staining reaction by adding an equal volume (2 mL) of serum or a 1%

BSA solution. Incubate for 1 minute.

Washing: Fill the tube with complete medium and centrifuge at 400 x g for 10 minutes.

Carefully remove the supernatant.

Final Washes: Wash the cell pellet three more times with complete medium to ensure the

removal of unbound dye.

Resuspension: Resuspend the final cell pellet in complete medium for analysis or further

culture.

Caption: General workflow for labeling suspended cells with PKH67.

Cell Proliferation Assay by Dye Dilution using Flow
Cytometry
This protocol outlines the use of PKH67 to monitor cell proliferation.

Procedure:

Label Cells: Label the cells with PKH67 using the "General Cell Membrane Labeling

Protocol".

Culture Cells: Culture the labeled cells under desired experimental conditions.

Harvest at Time Points: Harvest an aliquot of cells at day 0 (immediately after staining) and

at subsequent time points (e.g., day 2, 4, 6).

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard

FITC emission filter (e.g., 530/30 nm).
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Record the fluorescence intensity of the PKH67-positive population.

Data Analysis:

Create histograms of PKH67 fluorescence intensity for each time point.

As cells divide, the fluorescence intensity will halve with each division, resulting in distinct

peaks for each generation.

The decrease in the mean fluorescence intensity (MFI) of the parent peak or the

appearance of daughter peaks indicates proliferation. A fluorescence ratio of Day 0 MFI /

Day X MFI greater than 1.21 can be considered significant proliferation.[4]
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Proliferation Assay Workflow
Data Interpretation

Label Cells with PKH67

Culture Cells

Harvest at Time Points

Flow Cytometry Analysis

Analyze Data for Proliferation

Parent Generation
(High Fluorescence)

Generation 1
(1/2 Fluorescence)

Division 1

Generation 2
(1/4 Fluorescence)

Division 2

Click to download full resolution via product page

Caption: Workflow for a cytotoxicity assay using PKH67 and Propidium Iodide.

Extracellular Vesicle (Exosome) Labeling Protocol
This protocol details the labeling of exosomes with PKH67 for tracking studies.

Materials:
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Isolated exosomes

PKH67 dye solution

Diluent C

1% BSA in PBS

Ultracentrifuge

Procedure:

Exosome Preparation: Resuspend the exosome pellet in 1 mL of Diluent C.

Dye Preparation: In a separate tube, dilute 2 µL of PKH67 stock solution (typically 1 mM) into

1 mL of Diluent C to make a 2x dye solution.

Labeling: Add the 1 mL of exosome suspension to the 1 mL of 2x dye solution and mix gently

by pipetting. Incubate for 5 minutes at room temperature.

Stop Reaction: Add 2 mL of 1% BSA in PBS to stop the labeling reaction.

Purification: To remove unincorporated dye, ultracentrifuge the sample at 100,000 x g for 1

hour at 4°C. Carefully aspirate the supernatant.

Washing: Resuspend the exosome pellet in PBS and repeat the ultracentrifugation step.

Final Resuspension: Resuspend the final exosome pellet in an appropriate buffer for

downstream applications.

Caption: Workflow for labeling extracellular vesicles (exosomes) with PKH67.

Concluding Remarks
PKH67 is a versatile and robust fluorescent dye for labeling cell membranes. Its stable

incorporation and bright fluorescence make it an excellent choice for a variety of applications in

cell biology and drug development. Successful and reproducible results depend on careful

optimization of staining conditions for the specific cell type and experimental design. By
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following the detailed protocols and understanding the core principles outlined in this guide,

researchers can effectively utilize PKH67 to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. abpbio.com [abpbio.com]

2. Innocuousness and intracellular distribution of PKH67: a fluorescent probe for cell
proliferation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A comparative study of PKH67, DiI, and BrdU labeling techniques for tracing rat
mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Usefulness of PKH fluorescent labelling to study leukemic cell proliferation with various
cytostatic drugs or acetyl tetrapeptide – AcSDKP - PMC [pmc.ncbi.nlm.nih.gov]

5. scispace.com [scispace.com]

6. Cell membrane labeling of Eimeria tenella sporozoites with the fluorescent dye PKH-67
GL for tracking parasite-host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PKH67 for General Cell Membrane Labeling: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556986#pkh-67-for-general-cell-membrane-
labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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